2'-Methylacetophenone 2'-Methylacetophenone 2'-methylacetophenone is a member of the class of acetophenones that is acetophenone which is substituted by a methyl group at position 2. It has a role as a fungal metabolite, an acaricide and a flavouring agent. It is a member of acetophenones and a member of toluenes.
2'-Methylacetophenone is a natural product found in Gossypium hirsutum, Averrhoa carambola, and Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 577-16-2
VCID: VC21190403
InChI: InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3
SMILES: CC1=CC=CC=C1C(=O)C
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol

2'-Methylacetophenone

CAS No.: 577-16-2

Cat. No.: VC21190403

Molecular Formula: C9H10O

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

2'-Methylacetophenone - 577-16-2

Specification

Description 2'-methylacetophenone is a member of the class of acetophenones that is acetophenone which is substituted by a methyl group at position 2. It has a role as a fungal metabolite, an acaricide and a flavouring agent. It is a member of acetophenones and a member of toluenes.
2'-Methylacetophenone is a natural product found in Gossypium hirsutum, Averrhoa carambola, and Homo sapiens with data available.
CAS No. 577-16-2
Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
IUPAC Name 1-(2-methylphenyl)ethanone
Standard InChI InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3
Standard InChI Key YXWWHNCQZBVZPV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)C
Canonical SMILES CC1=CC=CC=C1C(=O)C
Boiling Point 214.00 °C. @ 760.00 mm Hg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator